Cas no 50270-33-2 (1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl-)

1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl- structure
50270-33-2 structure
Product Name:1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl-
CAS No:50270-33-2
MF:C23H18N2O2
MW:354.401225566864
CID:374827
PubChem ID:68677
Update Time:2025-04-19

1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl-
    • 2-(2,4,5-triphenylpyrazol-3-yl)acetic acid
    • (2,4,5-triphenyl-2H-pyrazol-3-yl)-acetic acid
    • 1,3,4-triphenyl-1h-pyrazole-5-acetic acid
    • 1,3,4-Triphenyl-5-pyrazolessigsaeure
    • 1,3,4-triphenyl-5-pyrazolylacetic acid
    • Isofezolac
    • Isofezolaco
    • Isofezolaco [INN-Spanish]
    • Isofezolacum
    • Isofezolacum [INN-Latin]
    • EINECS 256-512-1
    • CS-0026989
    • DTXSID40198273
    • 50270-33-2
    • Isofezolac [INN]
    • ISOFEZOLAC [WHO-DD]
    • CHEBI:135494
    • CHEMBL2104795
    • 2-(1,3,4-triphenyl-1H-pyrazol-5-yl)acetic acid
    • 1,3,4-Triphenylpyrazole-5-acetic acid
    • Q3802644
    • NS00032026
    • ISOFEZOLAC [MI]
    • FT-0747448
    • LM-22102
    • 7K6U6T1360
    • SCHEMBL25481
    • HY-105939
    • LM 22102; Sofenac
    • UNII-7K6U6T1360
    • Inchi: 1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27)
    • InChI Key: LZRDDINFIHUVCX-UHFFFAOYSA-N
    • SMILES: OC(CC1=C(C2C=CC=CC=2)C(C2C=CC=CC=2)=NN1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 354.13700
  • Monoisotopic Mass: 354.137
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 479
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.1A^2
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.18
  • Melting Point: 200°
  • Boiling Point: 542.8°C at 760 mmHg
  • Flash Point: 282.1°C
  • Refractive Index: 1.635
  • PSA: 55.12000
  • LogP: 4.83340

1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl- Security Information

  • Toxicity:LD50 in mice, rats (mg/kg): 215, 13 orally (Mizoule)

1H-Pyrazole-5-aceticacid, 1,3,4-triphenyl- Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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